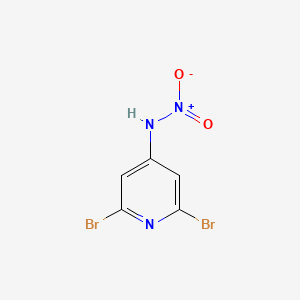
2,6-dibromo pyridin-4-yl-N-nitroamine
Cat. No. B8335699
Key on ui cas rn:
947144-56-1
M. Wt: 296.90 g/mol
InChI Key: HHRZETYTAUVOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07691877B2
Procedure details


Concentrated sulphuric acid (250 ml) was heated in an oil bath until the temperature of the acid reached 47° C. 2,6-dibromo pyridin-4-yl-N-nitroamine (34.0 g, 114.5 mmol) was added in portions over 35 mins. The temperature of the mixture gradually rose throughout the addition period until it was 56° C. at the end. The mixture was stirred at 53-55° C. for 1 hour. Once the reaction was completed, the reaction mixture was cooled to in an ice-bath and poured on ˜2 L of crushed ice with stirring. The product precipitated and was filtered off. Combined with other batch 00110916-140-001 from an identical scale reaction. The crude, wet amino nitro pyridine was dissolved in 700 ml EtOAc and the water layer was separated. The organic layer was washed with water (2×150 ml), 1×150 ml aq. NaHCO3, brine (2×150 ml), dried (MgSO4) and concentrated under reduced pressure to give 28 g of the title compound.


[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:12]=[C:11]([NH:13][N+]([O-])=O)[CH:10]=[C:9]([Br:17])[N:8]=1.NC1C([N+:25]([O-:27])=[O:26])=NC=CC=1>CCOC(C)=O>[Br:17][C:9]1[C:10]([N+:25]([O-:27])=[O:26])=[C:11]([NH2:13])[CH:12]=[C:7]([Br:6])[N:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
34 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC(=C1)N[N+](=O)[O-])Br
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=NC=CC1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
54 (± 1) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 53-55° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 47° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The temperature of the mixture gradually rose throughout the addition period until it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was 56° C. at the end
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to in an ice-bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Combined with other batch 00110916-140-001 from an identical scale reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water (2×150 ml), 1×150 ml aq. NaHCO3, brine (2×150 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC(=CC(=C1[N+](=O)[O-])N)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 28 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
